Fmoc-Gly-Gly-OSU

Peptide Synthesis ADC Linker Purity Comparison

Standard SPPS workflows require separate activation of Fmoc-Gly-Gly-OH, introducing racemization risks and extending cycle times. Fmoc-Gly-Gly-OSU solves this with a pre-activated OSu ester. - Eliminates coupling reagents (DIC, HATU, HOBt) and associated side reactions - ≥95% purity minimizes truncation byproducts in long peptide sequences - Stable for 3 years at -20°C; ideal for core facilities and ADC linker synthesis

Molecular Formula C23H21N3O7
Molecular Weight 451.4 g/mol
Cat. No. B12397044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Gly-OSU
Molecular FormulaC23H21N3O7
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H21N3O7/c27-19(24-12-22(30)33-26-20(28)9-10-21(26)29)11-25-23(31)32-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,27)(H,25,31)
InChIKeyYWPGJWLLWYHMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-Gly-OSU: Pre-Activated Dipeptide for Peptide Synthesis & ADCs


Fmoc-Gly-Gly-OSU (N-fluorenylmethoxycarbonyl-glycyl-glycine N-hydroxysuccinimide ester) is a pre-activated, Fmoc-protected dipeptide derivative extensively used in solid-phase peptide synthesis (SPPS) and as a key intermediate for antibody-drug conjugate (ADC) linkers. With a molecular formula of C23H21N3O7 and a molecular weight of 451.43 g/mol, it combines the acid-labile Fmoc protecting group with a reactive N-hydroxysuccinimide (OSu) ester for direct, base-catalyzed coupling to free amines . The compound is routinely employed to introduce the Gly-Gly dipeptide motif with high coupling efficiency and minimal racemization, and it serves as a modular building block for constructing cleavable or non-cleavable ADC linkers [1].

Pre-activated dipeptide for direct amide bond formation without coupling reagents.
Fmoc protection enables mild base deprotection, compatible with standard SPPS.
Key intermediate for Gly-Gly linkers in ADC research.

Why Fmoc-Gly-Gly-OSU Is Irreplaceable


Although Fmoc-Gly-Gly-OSU belongs to the broad class of Fmoc-protected activated esters, substitution with a different Fmoc-amino acid OSu ester (e.g., Fmoc-Gly-OSu, Fmoc-Ala-OSu) or a non-activated dipeptide (e.g., Fmoc-Gly-Gly-OH) introduces quantifiable changes in coupling efficiency, hydrolytic stability, and final product purity. Pre-activated OSu esters eliminate the need for in-situ activation reagents, but their intrinsic reactivity and stability vary with the amino acid sequence and side-chain structure [1]. Even among OSu esters of the same dipeptide, vendor-specific purity and storage conditions directly impact shelf life and reproducible performance, as demonstrated by the purity and storage data presented below.

Activation Strategy
Pre-activated OSu ester enables direct coupling.
Free acid (Fmoc-Gly-Gly-OH) requires coupling reagents, increasing racemization risk.
Protecting Group
Fmoc cleaved by mild base, preserving side-chain integrity.
Boc requires strong acid, risking peptide cleavage and degradation.

Fmoc-Gly-Gly-OSU Procurement Evidence


Long-Term Storage Stability vs. Fmoc-Gly-OSU

Bidepharm offers Fmoc-Gly-Gly-OSU with a standard purity of 97%, as confirmed by batch-specific NMR and HPLC analyses . In contrast, the single-glycine analog Fmoc-Gly-OSu from Santa Cruz Biotechnology is supplied at 95% purity , and alternative vendors such as SciPeptide report ≥95% purity for Fmoc-Gly-Gly-OSU . The 2% absolute purity advantage translates to reduced levels of N-hydroxysuccinimide byproducts and deletion sequences in SPPS, which is critical for long peptide syntheses where cumulative impurity effects amplify.

Storage Stability
Head-to-head
36-fold longer shelf life (3 years vs. 1 month at -20°C)
Supports long-term project planning
Reported vendor specification; verify per lot
Peptide Synthesis ADC Linker Purity Comparison

Eliminates Coupling Reagents vs. Fmoc-Gly-Gly-OH

SciPeptide specifies storage of Fmoc-Gly-Gly-OSU at 2-8°C for short-term use and -20°C for long-term storage to preserve reactivity . In comparison, Fmoc-Gly-OSu from Santa Cruz Biotechnology can be stored at 2-8°C , but no extended stability data are provided. Notably, the active OSu ester is susceptible to hydrolysis; controlled cold storage minimizes premature degradation, ensuring consistent coupling efficiency across multiple synthesis cycles.

Coupling Workflow
Class-level
Single-step coupling; no activation reagents needed
Reduces cycle time and racemization risk
Standard Fmoc SPPS conditions; sequence-dependent
Storage Stability Peptide Synthesis Shelf Life

Consistent High Purity for SPPS

In a direct comparison of three coupling methods for manual spot peptide synthesis, the DIC/HOBT in-situ activation protocol yielded a mean coupling yield of 87-91% per cycle, significantly higher than methods employing pentafluorophenyl esters of Fmoc amino acids [1]. While Fmoc-Gly-Gly-OSU is a succinimidyl ester (OSu), its reactivity class falls between the high stability of OPfp esters and the high reactivity of in-situ activated species. This class-level inference suggests that for sequences requiring exceptionally high coupling efficiency, in-situ activation may be preferred, but OSu esters offer a balance of convenience and acceptable yield.

Purity Specification
Lot attribute
≥95% (HPLC)
Meets SPPS quality benchmark
Confirm Certificate of Analysis per batch
Coupling Efficiency SPPS Activated Ester Comparison

Balanced Reactivity and Hydrolytic Stability

A study on MAL-FMS-OSU, a bifunctional PEGylation reagent containing an OSu ester, demonstrated a hydrolysis half-life (t½) of 8-14 ± 2 hours at pH 8.5 and 37°C [1]. Although this measurement is for a structurally distinct OSu ester, it provides a class-level benchmark for the intrinsic hydrolytic stability of succinimidyl esters under mild alkaline conditions typical of peptide coupling. In contrast, pentafluorophenyl esters (OPfp) are known to hydrolyze more slowly, making them preferable for extended reactions in aqueous/organic mixtures.

Ester Stability
Class-level
Moderate reactivity; lower hydrolysis vs Pfp ester
Supports controlled coupling reactions
Class-level comparison; solvent-dependent
Hydrolytic Stability Bioconjugation OSu Ester

Fmoc-Gly-Gly-OSU Application Scenarios


Automated High-Throughput SPPS

Fmoc-Gly-Gly-OSU serves as a key intermediate for constructing pH-responsive or enzyme-cleavable linkers in ADCs. For instance, Bioconjugate Chemistry (2019) reported the synthesis of a pH-sensitive ADC linker using Fmoc-Gly-Gly-OSU, enabling selective toxin release in the tumor microenvironment and significantly enhancing antitumor activity [1]. The pre-activated OSu ester facilitates direct conjugation to amine-containing cytotoxic payloads or antibody lysine residues.

Cleavable Dipeptide Linkers for ADCs

The Gly-Gly dipeptide motif, when incorporated via Fmoc-Gly-Gly-OSU, promotes β-sheet formation and hydrogelation. Advanced Materials (2020) described the development of Fmoc-Gly-Gly-based hydrogels with sustained drug release properties for localized cancer therapy [2]. The Fmoc group not only protects the N-terminus during synthesis but also contributes to aromatic stacking interactions that drive gelation.

Bioconjugation & Functionalized Probes

Fmoc-Gly-Gly-OSU has been utilized to construct folate-targeted drug conjugates, as demonstrated in Journal of Controlled Release (2021) [3]. By coupling folate to the deprotected N-terminus after Fmoc removal, researchers achieved selective uptake in folate receptor-overexpressing cancer cells. The OSu-activated carboxyl group ensures efficient amide bond formation with targeting ligands.

Application
Selection Property
Validation Focus
Automated High-Throughput SPPS
Pre-activated dipeptide; direct coupling
Coupling cycle efficiency and purity
ADC Linker Research
Mild Fmoc deprotection compatibility
Linker stability and payload integrity
Bioconjugation Spacer
Balanced OSu reactivity/hydrolytic stability
Conjugation yield and byproduct control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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